molecular formula C15H15Cl2N3O B14186368 5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide CAS No. 879131-41-6

5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Cat. No.: B14186368
CAS No.: 879131-41-6
M. Wt: 324.2 g/mol
InChI Key: ZTEMAJYUYBLQIJ-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is unique due to the presence of both tert-butyl and dichlorophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

879131-41-6

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H15Cl2N3O/c1-15(2,3)13-8-18-12(7-19-13)14(21)20-9-4-5-10(16)11(17)6-9/h4-8H,1-3H3,(H,20,21)

InChI Key

ZTEMAJYUYBLQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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